molecular formula C17H12Cl2N2O4 B2889091 3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide CAS No. 477295-09-3

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2889091
CAS No.: 477295-09-3
M. Wt: 379.19
InChI Key: PHCZZEVACSNLIE-UHFFFAOYSA-N
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Description

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative designed for advanced pharmacological and oncological research. The compound integrates a 2,4-dichlorophenoxyacetamido moiety onto the benzofuran scaffold, a structure of significant interest in medicinal chemistry due to its versatile biological properties. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, with recent research highlighting their potent and selective anticancer properties . The structural motif of the benzofuran core, composed of fused benzene and furan rings, serves as a privileged scaffold in drug discovery . The presence of the 2,4-dichlorophenoxy group is of particular note, as halogen additions to molecular frameworks are a common strategy in lead optimization; halogens like chlorine can form halogen bonds, which substantially improve binding affinity to biological targets and often result in a significant increase in anticancer activities . This compound is supplied exclusively for research use in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O4/c18-9-5-6-13(11(19)7-9)24-8-14(22)21-15-10-3-1-2-4-12(10)25-16(15)17(20)23/h1-7H,8H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCZZEVACSNLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide involves several steps. One common method includes the preparation of 2-(2,4-dichlorophenoxy) acetyl chloride by heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride . This intermediate is then reacted with 3-acetylphenylamine to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and environmental studies.

Mechanism of Action

The mechanism of action of 3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Phenoxyacetic Acid Herbicides

Compounds like 2-(2,4-dichlorophenoxy)acetic acid (2,4-D) and 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) share the 2,4-dichlorophenoxy backbone with the target compound but differ in their carboxylic acid termini. Key distinctions:

  • Bioactivity: 2,4-D and MCPA act as synthetic auxins, causing uncontrolled growth in susceptible plants.
  • Physicochemical Properties : The carboxamide group in the target compound likely increases lipophilicity compared to the carboxylic acid in 2,4-D, affecting membrane permeability and environmental persistence.
Property 3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide 2,4-D (2-(2,4-Dichlorophenoxy)acetic acid) MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid)
Molecular Weight Not reported 221.04 g/mol 200.62 g/mol
Key Functional Groups Benzofuran, carboxamide, dichlorophenoxy Phenoxyacetic acid, dichloro Phenoxyacetic acid, chloro, methyl
LogP (Lipophilicity) Estimated higher (due to carboxamide) 2.81 2.84

Comparison with Benzofuran Carboxamide Derivatives

The compound 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5) shares the benzofuran-carboxamide scaffold but substitutes the dichlorophenoxy group with a biphenyl moiety and a fluorophenyl ring . Key differences:

  • In contrast, the dichlorophenoxy group in the target compound may favor interactions with auxin transport proteins.
  • Bioactivity : Fluorine in CAS 887882-13-5 could modulate electronic properties, affecting metabolic stability compared to chlorine’s electronegative and steric effects in the target compound.
Property This compound 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
Molecular Formula Not reported C29H21FN2O3
Molecular Weight Not reported 464.5 g/mol
Substituents Dichlorophenoxy, acetamido Biphenyl, fluorophenyl, acetamido

Biological Activity

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

  • Molecular Formula : C17H12Cl2N2O4
  • Molecular Weight : 379.19 g/mol
  • IUPAC Name : 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide

The biological activity of this compound primarily involves its interaction with specific molecular targets. Studies indicate that this compound may inhibit certain enzymes or receptors, modulating biological pathways crucial for various diseases. For instance, it has shown potential as an inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antiviral Activity : The compound has been evaluated for its inhibitory effects on HCV, demonstrating promising binding affinities through molecular docking studies. It showed competitive inhibition against the NS5B enzyme, suggesting its potential as an antiviral agent .
  • Antitumor Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : The compound has been assessed for its antibacterial activity against several bacterial strains, indicating potential use in combating bacterial infections.

Case Studies and Research Findings

  • Inhibitory Mechanism Against HCV :
    • A study utilized computer-aided drug design (CADD) to evaluate the binding potential of benzofuran derivatives against HCV NS5B. The results indicated significant binding affinities, with some derivatives outperforming standard drugs like Nesbuvir in terms of stability and interaction profiles .
  • Cytotoxicity Assays :
    • In vitro assays have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner.
  • Antibacterial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth, suggesting its potential as a new antibacterial agent.

Data Table: Biological Activity Summary

Biological ActivityMechanism/TargetReference
AntiviralInhibition of HCV NS5B
AntitumorInduction of apoptosis in cancer cells
AntibacterialInhibition of bacterial growth

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate under basic conditions (e.g., Na₂CO₃ in N-methyl pyrrolidine) .
  • Step 2 : Introduction of the 2,4-dichlorophenoxyacetamido group via amide coupling using reagents like EDC or DCC to activate the carboxylic acid intermediate .
  • Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity. Continuous flow reactors are recommended for scalability and yield optimization .

Q. Which spectroscopic and analytical techniques are employed for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : To resolve 3D structural features, particularly for verifying stereochemistry in analogs .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Standard assays include:

  • Anticancer Activity : Apoptosis induction measured via flow cytometry (e.g., Annexin V/PI staining) and cytotoxicity using MTT assays (IC₅₀ values in melanoma cells) .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .

Q. How are solubility and formulation challenges addressed for this compound?

Strategies include:

  • Co-solvents : Use DMSO or PEG-400 for in vitro studies (≤0.1% final concentration to avoid cytotoxicity) .
  • Nanoformulations : Liposomal encapsulation or polymeric nanoparticles to enhance bioavailability for in vivo applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key factors include:

  • Temperature Control : Maintaining 0–5°C during NaH-mediated reactions to prevent side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for amide coupling, with catalytic DMAP to accelerate reaction rates .
  • Catalyst Screening : Pd-based catalysts for Suzuki-Miyaura cross-coupling in analogs (e.g., 4-methoxy-3-methylphenyl derivatives) .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Assay Standardization : Compare MIC values under consistent conditions (e.g., pH, incubation time) .
  • Structural Analog Analysis : Evaluate substituent effects (e.g., 4-fluorophenoxy vs. dichlorophenoxy groups) using SAR data from analogs .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm molecular targets (e.g., kinase inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core Modifications : Replace benzofuran with indole or thiophene to assess ring system impact .
  • Substituent Variation : Test 2,4-dichlorophenoxy against 3,4-dimethoxyphenyl groups to evaluate electronic effects on bioactivity .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : Align with crystal structures (e.g., PDB ID 1M17 for kinase targets) to identify binding poses .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Employ Random Forest or SVM algorithms to correlate substituent descriptors (e.g., logP, polar surface area) with activity .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥ 0.995 over 0.1–100 µM range using HPLC-UV (λ = 254 nm) .
  • Accuracy/Precision : Intra-day/inter-day CV < 5% via spiked plasma samples .
  • LOD/LOQ : 0.01 µM and 0.03 µM, respectively, via LC-MS/MS .

Q. What toxicological evaluations are critical prior to in vivo studies?

  • Acute Toxicity : LD₅₀ determination in rodents (OECD 423 guidelines).
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .
  • Hepatotoxicity : ALT/AST levels in serum post 28-day repeated dosing .

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